Cas no 1373028-01-3 (5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-6-carboxylic acid)
5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid
- 5-(Tert-Butoxycarbonyl)-5-Azaspiro[2.5]Octane-6-Carboxylic Acid(WX101029)
- 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-6-carboxylic acid
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- Inchi: 1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-13(6-7-13)5-4-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
- InChI Key: UILIRDSKQDMMDN-UHFFFAOYSA-N
- SMILES: C1C2(CCC(C(O)=O)N(C(OC(C)(C)C)=O)C2)C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-6-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM208471-1g |
5-(tert-Butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid |
1373028-01-3 | 97% | 1g |
$1346 | 2021-08-04 | |
| Chemenu | CM208471-1g |
5-(tert-Butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid |
1373028-01-3 | 97% | 1g |
$*** | 2023-03-30 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD570310-1g |
5-(tert-Butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid |
1373028-01-3 | 97% | 1g |
¥8834.0 | 2023-04-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ8015-100MG |
5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-6-carboxylic acid |
1373028-01-3 | 95% | 100MG |
¥ 1,603.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ8015-250MG |
5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-6-carboxylic acid |
1373028-01-3 | 95% | 250MG |
¥ 2,560.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ8015-500MG |
5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-6-carboxylic acid |
1373028-01-3 | 95% | 500MG |
¥ 4,270.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ8015-1G |
5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-6-carboxylic acid |
1373028-01-3 | 95% | 1g |
¥ 6,402.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ8015-5G |
5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-6-carboxylic acid |
1373028-01-3 | 95% | 5g |
¥ 19,206.00 | 2023-03-30 | |
| Ambeed | A274497-1g |
5-(tert-Butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid |
1373028-01-3 | 97% | 1g |
$884.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ8015-100mg |
5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-6-carboxylic acid |
1373028-01-3 | 95% | 100mg |
¥1604.0 | 2024-04-24 |
5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-6-carboxylic acid Suppliers
5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-6-carboxylic acid Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-6-carboxylic acid
5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-6-carboxylic acid
5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-6-carboxylic acid, also known by its CAS number 1373028-01-3, is a complex organic compound with a unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are characterized by two rings joined by a single atom. The presence of the tert-butoxy group and the carbonyl moiety adds to its functional diversity, making it a valuable molecule in various chemical and pharmaceutical applications.
The structure of this compound is intriguing, with the spiro[2.5]octane framework serving as the core. The 5-azaspiro designation indicates the presence of a nitrogen atom at the 5-position of the spiro ring system. The tert-butoxy carbonyl group attached at the same position introduces steric hindrance and potentially influences the compound's reactivity and solubility properties. Additionally, the carboxylic acid group at position 6 adds acidic character to the molecule, which can be crucial in its interactions with other chemical entities.
Recent studies have highlighted the potential of spiro compounds like this one in drug design and development. The unique topology of spiro systems often leads to interesting pharmacokinetic profiles, including improved bioavailability and target specificity. Researchers have explored the use of such compounds in designing inhibitors for various enzymes, particularly those involved in metabolic pathways. For instance, 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-6-carboxylic acid has shown promise as a lead compound in anti-inflammatory drug discovery due to its ability to modulate key inflammatory mediators.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of intermediates such as tert-butyl esters and spiro precursors. Advanced techniques like microwave-assisted synthesis and catalytic cross-couplings have been employed to optimize the reaction conditions, ensuring high yields and purity. These methods not only enhance the efficiency of synthesis but also align with green chemistry principles by minimizing waste and energy consumption.
In terms of applications, this compound has found utility in both academic research and industrial settings. Its role as an intermediate in organic synthesis is well-documented, particularly in the construction of bioactive molecules with complex architectures. Moreover, its carboxylic acid functionality makes it amenable to further derivatization, enabling the creation of diverse analogs for biological screening.
From a pharmacological standpoint, recent investigations have focused on evaluating the safety and toxicity profiles of this compound. In vitro assays have demonstrated moderate cytotoxicity against various cancer cell lines, suggesting potential anticancer activity that warrants further exploration. Additionally, studies on its absorption, distribution, metabolism, and excretion (ADME) properties are ongoing to assess its suitability as a drug candidate.
In conclusion, 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-6-carboxylic acid stands out as a versatile molecule with significant potential in chemical research and pharmaceutical development. Its unique structure, combined with recent advancements in synthetic methodologies and biological applications, positions it as an important tool for scientists seeking innovative solutions in drug discovery and beyond.
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